PD 102807

説明

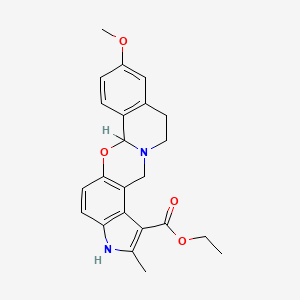

Structure

3D Structure

特性

IUPAC Name |

ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDUJINYXKGZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407355 | |

| Record name | PD 102807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-91-1 | |

| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-102807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 102807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-102807 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of PD 102807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 102807 is a pharmacological tool that has revealed a nuanced and dualistic mechanism of action centered on muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially characterized as a selective antagonist of the M4 muscarinic receptor, subsequent research has unveiled a second, distinct function as a biased agonist at the M3 muscarinic receptor. This technical guide provides an in-depth exploration of these two core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support advanced research and drug development efforts.

Core Mechanism 1: Selective Antagonism of the M4 Muscarinic Receptor

This compound exhibits a notable selectivity as a competitive antagonist for the M4 muscarinic acetylcholine receptor (M4R). This receptor, a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family, is primarily expressed in the central nervous system, particularly in the striatum, and plays a crucial role in modulating neurotransmitter release.

M4 Receptor-Mediated Signaling Pathway

Upon activation by its endogenous ligand, acetylcholine, the M4 receptor signals through the Gi alpha subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the M4 receptor, this compound blocks this cascade, thereby preventing the downstream effects of M4 receptor activation.

PD 102807: A Technical Guide to its M4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the muscarinic M4 receptor selectivity of the compound PD 102807. It consolidates key data from foundational and recent studies, offering a comprehensive resource for researchers in pharmacology and drug development. This document details the binding and functional characteristics of this compound, outlines the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Selectivity Profile

This compound is a well-established antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It exhibits a notable preference for the M4 subtype over the other four muscarinic receptors (M1, M2, M3, and M5). This selectivity has been demonstrated through various in vitro assays, including radioligand binding and functional studies.

Quantitative Data Summary

The selectivity of this compound is most clearly illustrated by comparing its binding affinities (IC50) and functional antagonist potencies (pKB) across the different muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | IC50 (nM) |

| M1 | 6559 |

| M2 | 3441 |

| M3 | 950 |

| M4 | 91 |

| M5 | 7412 |

Data compiled from multiple sources.[1]

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | pKB | Selectivity vs. M4 (-fold) |

| M1 | 5.60 | 63 |

| M2 | 5.88 | 33 |

| M3 | 6.39 | 10 |

| M4 | 7.40 | - |

Data from [35S]-GTPγS binding assays in CHO cells expressing human muscarinic receptors.[2][3]

As the data indicates, this compound demonstrates a significant selectivity margin for the M4 receptor. The compound is approximately 72-fold more selective for M4 over M1, 38-fold over M2, 10-fold over M3, and 82-fold over M5 based on IC50 values.[2][4] Functional assays further corroborate this preference, with a pKB value at the M4 receptor that is substantially higher than at other subtypes.[2][3]

Experimental Protocols

The characterization of this compound's M4 selectivity has relied on standard and robust pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 values of this compound for each of the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells individually expressing one of the human M1-M5 receptor subtypes.

-

Radioligand (e.g., [3H]N-methylscopolamine).

-

This compound at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

[35S]-GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to a receptor of interest.

Objective: To determine the functional antagonist potency (pKB) of this compound at the M1, M2, M3, and M4 receptors.

Materials:

-

Cell membranes from CHO cells expressing the respective human muscarinic receptor subtypes.

-

[35S]-GTPγS.

-

GDP.

-

A muscarinic receptor agonist (e.g., carbachol).

-

This compound at various concentrations.

-

Assay buffer.

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of the antagonist (this compound).

-

Add a fixed concentration of the agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]-GTPγS and GDP.

-

Incubate to allow for [35S]-GTPγS binding to the activated G proteins.

-

Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.

-

Quantify the amount of bound [35S]-GTPγS.

-

The pKB value is calculated from the concentration-dependent inhibition of the agonist-stimulated [35S]-GTPγS binding by this compound.

Signaling Pathways and Experimental Visualization

To better understand the context of this compound's mechanism of action and its characterization, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow.

References

- 1. This compound | M4 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

PD 102807: A Technical Guide to its Biased Agonism at the M3 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This phenomenon offers a paradigm-shifting approach in drug development, enabling the design of molecules that selectively engage therapeutic pathways while avoiding those that cause adverse effects. The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G protein-coupled receptor (GPCR), is a key regulator of various physiological processes, including smooth muscle contraction, and glandular secretion. Its canonical signaling occurs through the Gq protein pathway.

PD 102807, initially identified as a selective M4 muscarinic receptor antagonist, has been recently characterized as a potent biased agonist at the M3R.[1][2][3] In human airway smooth muscle (ASM) cells, this compound uniquely activates G protein-coupled receptor kinase (GRK) and β-arrestin-dependent signaling pathways without engaging the canonical Gq-mediated calcium mobilization pathway.[1][2] This technical guide provides an in-depth overview of the signaling mechanisms, quantitative pharmacology, and experimental methodologies related to the biased agonism of this compound at the M3R.

Quantitative Data Presentation

This compound's interaction with the M3R is characterized by a distinct pharmacological profile. It acts as an antagonist at the Gq-signaling pathway while simultaneously acting as an agonist for the β-arrestin pathway. The following table summarizes the available quantitative and qualitative data.

| Parameter | Ligand | Receptor Subtype | Value | Assay Type | Functional Outcome | Reference |

| Antagonist Potency (pKB) | This compound | Human M3 | 6.39 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |

| Antagonist Potency (pKB) | This compound | Human M1 | 5.60 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |

| Antagonist Potency (pKB) | This compound | Human M2 | 5.88 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |

| Antagonist Potency (pKB) | This compound | Human M4 | 7.40 | [35S]GTPγS Binding | Antagonism of G-protein activation | [4] |

| Antagonist Potency (IC50) | This compound | Human M3 | 950 nM | Radioligand Binding | - | [5][6] |

| Gq Pathway Activation | This compound | Human M3 | No mobilization observed | Intracellular Ca2+ Mobilization | No Gq signaling | [1][2] |

| β-arrestin Pathway Activation | This compound | Human M3 | Recruitment observed | β-arrestin Recruitment Assay | β-arrestin signaling initiated | [1][2] |

Signaling Pathways and Visualizations

The functional selectivity of this compound results in the activation of a signaling cascade distinct from that of canonical M3R agonists like acetylcholine or methacholine.

Canonical M3 Receptor Gq Signaling Pathway

Canonical M3R activation leads to Gq protein coupling, which stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of various calcium-dependent enzymes and cellular responses such as smooth muscle contraction.

This compound Biased Signaling Pathway

In contrast, this compound binding to the M3R does not activate Gq but instead promotes the phosphorylation of the receptor by GRK2/3. This leads to the recruitment of β-arrestin 1.[1][2] The M3R/β-arrestin complex then serves as a scaffold to initiate a G protein-independent signaling cascade involving Protein Kinase C iota (PKC-ι) and Ca2+/calmodulin-dependent protein kinase kinase 1 (CaMKK1), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which has therapeutic implications for preventing pathogenic remodeling of airway smooth muscle.[7][8]

Experimental Protocols

To characterize the biased agonism of this compound, distinct assays are required to quantify activity in the Gq and β-arrestin pathways separately.

Experimental Workflow for Determining Biased Agonism

The general workflow involves stimulating cells expressing the M3R with the ligand of interest and measuring the outputs of the Gq and β-arrestin pathways in parallel. A biased agonist will show a significantly different potency or efficacy ratio between the two pathways compared to a balanced reference agonist.

Protocol 1: Gq Activation (Intracellular Calcium Mobilization) Assay

This protocol measures the Gq-mediated signal by detecting changes in intracellular calcium concentration using a fluorescent indicator.[9][10]

-

Cell Culture: Plate human airway smooth muscle (ASM) cells or a recombinant cell line (e.g., HEK293, CHO) stably expressing the human M3R into a 96-well or 384-well black, clear-bottom microplate. Culture for 24 hours to allow for adherence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound, a reference agonist (e.g., methacholine), and a vehicle control in the assay buffer.

-

Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.

-

Measure the baseline fluorescence of the dye-loaded cells.

-

Inject the prepared compounds into the wells.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis: The change in fluorescence (F) over baseline (F0) is calculated. Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values. For this compound, no response is expected.[1]

Protocol 2: β-Arrestin Recruitment Assay

This protocol quantifies the recruitment of β-arrestin to the activated M3R, often using enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter).

-

Cell Line: Use a commercially available cell line engineered to co-express the M3R fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.

-

Cell Plating: Seed the cells into white, solid-bottom microplates and incubate for 24-48 hours.

-

Compound Addition: Prepare serial dilutions of this compound and a reference agonist. Add the compounds to the cells and incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the EFC detection reagent, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature in the dark.

-

Data Analysis: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the compound concentration to generate dose-response curves and determine EC50 and Emax values.

Protocol 3: Downstream Signaling (AMPK Phosphorylation) Assay via Western Blot

This protocol assesses the activation of AMPK, a key downstream effector in the this compound biased signaling pathway.[7][11]

-

Cell Treatment: Grow ASM cells to near confluence in 6-well plates. Serum-starve the cells for 4-6 hours, then treat with this compound (e.g., 10 µM), a reference compound, or vehicle for a specified time (e.g., 20 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. .

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Analysis: Strip the membrane and re-probe with an antibody for total AMPK as a loading control. Quantify band intensities using densitometry software. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.[12][13]

References

- 1. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | M4 Receptors | Tocris Bioscience [tocris.com]

- 7. The biased M3 mAChR ligand this compound mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

PD 102807: A Technical Guide to its Structure, Properties, and In Vitro/In Vivo Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 102807 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its ability to discriminate between the M4 receptor and other muscarinic subtypes has made it a valuable tool in neuroscience research, particularly in studies investigating the role of the M4 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][3]benzoxazine-1-carboxylate.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1][3]benzoxazine-1-carboxylate | [4] |

| Molecular Formula | C23H24N2O4 | [1][2] |

| Molecular Weight | 392.45 g/mol | [1][2] |

| CAS Number | 23062-91-1 | [1][2] |

| Appearance | Powder | [5] |

| Purity | ≥98% | [2][6] |

| Solubility | Soluble to 100 mM in DMSO | [2][3] |

| Storage | Store at room temperature | [2] |

| SMILES | CCOC(=O)C1=C(C)NC2=CC=C3OC4N(CCC5=CC(OC)=CC=C45)CC3=C12 | [3] |

| InChI Key | VDDUJINYXKGZLV-UHFFFAOYSA-N | [3] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the M4 muscarinic receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to the M4 receptor, this compound blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the downstream signaling cascade. This antagonistic action has been shown to modulate various cellular processes, including neurotransmitter release and neuronal excitability.

References

- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]

- 3. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Personality of PD 102807: From a Selective M4 Antagonist to a Biased M3 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 102807 is a fascinating pharmacological tool that has evolved in its scientific identity since its initial discovery. Originally characterized as a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor, it has more recently been unveiled to possess a nuanced and potentially therapeutically significant role as a biased agonist at the M3 muscarinic receptor. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and History

This compound emerged from a research program aimed at developing selective ligands for the M4 muscarinic acetylcholine receptor. The initial discovery and characterization were reported in the late 1990s. The primary research was driven by the need for tools to dissect the physiological roles of the individual muscarinic receptor subtypes.

Subsequent research further solidified its status as a potent and selective M4 antagonist. However, in a significant turn of events, more recent investigations have revealed a novel and unexpected activity of this compound at the M3 muscarinic receptor. These studies have demonstrated that this compound can act as a biased agonist, selectively activating specific downstream signaling pathways while antagonizing others. This dual functionality has opened up new avenues for research into its potential therapeutic applications, particularly in conditions where biased signaling could be advantageous.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity at the different muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | IC50 (nM) | pKB |

| M1 | 6558.7 | 5.60 |

| M2 | 3440.7 | 5.88 |

| M3 | 950.0 | 6.39 |

| M4 | 90.7 | 7.40 |

| M5 | 7411.7 | - |

Data compiled from multiple sources.[1]

Table 2: Functional Antagonist Activity of this compound

| Receptor Subtype | Functional Assay | pKB | Selectivity over M4 |

| M1 | GTPγS Binding | 5.60 | 63-fold |

| M2 | GTPγS Binding | 5.88 | 33-fold |

| M3 | GTPγS Binding | 6.39 | 10-fold |

This table highlights the antagonist potency of this compound at M1, M2, and M3 receptors in a functional GTPγS binding assay.[1]

Mechanism of Action

M4 Muscarinic Receptor Antagonism

As a selective antagonist at the M4 receptor, this compound competitively binds to the receptor and blocks the binding of the endogenous agonist, acetylcholine. The M4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can disinhibit acetylcholine-mediated effects in tissues where M4 receptors are predominantly expressed. This mechanism has been explored for its potential in treating movement disorders like Parkinson's disease, where it may help to alleviate levodopa-induced dyskinesia.[1]

Biased Agonism at the M3 Muscarinic Receptor

More recent research has uncovered a novel mechanism of action for this compound at the M3 muscarinic receptor. While it acts as an antagonist of the canonical Gq-mediated signaling pathway (which leads to calcium mobilization), it simultaneously functions as a biased agonist for the β-arrestin pathway. This biased agonism results in the activation of downstream signaling cascades that are independent of Gq activation. Specifically, this compound has been shown to promote the recruitment of β-arrestin to the M3 receptor, leading to the activation of AMP-activated protein kinase (AMPK). This unique signaling profile has potential therapeutic implications in airway diseases.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacology of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptor.

Generalized Protocol:

-

Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the prepared cell membranes in a suitable assay buffer.

-

Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

Principle: This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. An antagonist will inhibit this agonist-stimulated binding.

Generalized Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the M2 or M4 receptor.

-

Assay Setup: Pre-incubate the membranes with varying concentrations of this compound. Then, add a fixed concentration of a muscarinic agonist (e.g., carbachol) and [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

-

Separation: Terminate the reaction and separate the G protein-bound [³⁵S]GTPγS from the free form, typically by filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its functional antagonist potency (pKB).[1]

β-Arrestin Recruitment Assay

Objective: To measure the ability of this compound to promote the recruitment of β-arrestin to the M3 receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The M3 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary enzyme fragment. Upon ligand-induced interaction of the receptor and β-arrestin, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).

Generalized Protocol:

-

Cell Culture: Use cells co-expressing the tagged M3 receptor and β-arrestin constructs.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a specified time to allow for receptor-β-arrestin interaction.

-

Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the concentration of this compound to determine its potency and efficacy in promoting β-arrestin recruitment.

In Vivo Model of Levodopa-Induced Dyskinesia

Objective: To evaluate the potential of this compound to alleviate levodopa-induced dyskinesia (LID) in an animal model of Parkinson's disease.

Principle: A unilateral lesion of the nigrostriatal dopamine (B1211576) pathway in rats is created to model Parkinson's disease. Chronic treatment with levodopa (B1675098) induces abnormal involuntary movements (AIMs), which are then scored to assess the severity of dyskinesia.

Generalized Protocol:

-

Animal Model: Induce a unilateral lesion of the medial forebrain bundle in rats using a neurotoxin like 6-hydroxydopamine (6-OHDA).

-

Levodopa Treatment: After a recovery period, chronically administer levodopa to the lesioned rats to induce AIMs.

-

This compound Administration: Administer this compound to a group of dyskinetic rats.

-

Behavioral Scoring: Observe and score the severity of AIMs (e.g., axial, limb, and orolingual movements) at various time points after levodopa and this compound administration.

-

Data Analysis: Compare the AIMs scores between the vehicle-treated and this compound-treated groups to determine the effect of the compound on LID.

Conclusion

This compound stands as a testament to the evolving nature of pharmacological research. Its journey from a selective M4 antagonist to a compound with a complex, biased signaling profile at the M3 receptor highlights the importance of continued investigation into the activities of even well-characterized molecules. For researchers and drug developers, this compound offers a unique tool to probe the distinct roles of M4 and M3 receptor signaling and to explore the therapeutic potential of biased agonism. The detailed understanding of its dual mechanism of action, supported by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for new discoveries and potential therapeutic innovations.

References

The Pharmacological Profile of PD 102807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 102807 is a novel small molecule that has garnered significant interest within the scientific community for its unique pharmacological profile. Initially identified as a selective antagonist for the muscarinic M4 acetylcholine (B1216132) receptor, subsequent research has unveiled a more complex and nuanced mechanism of action, including biased agonism at the M3 receptor. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.

Core Pharmacological Profile: Muscarinic Receptor Selectivity

This compound was originally characterized as a potent and selective antagonist of the human muscarinic M4 acetylcholine receptor.[1][2][3][4][5][6][7] Its affinity and selectivity have been determined through various in vitro assays, including radioligand binding and functional studies.

Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been quantified using competitive radioligand binding assays. The data consistently demonstrate a higher affinity for the M4 receptor subtype.

Table 1: this compound Muscarinic Receptor Binding Affinities

| Receptor Subtype | IC50 (nM) | pKB | Selectivity Fold (vs. M4) |

| M1 | 6559 | 5.60 | 72-fold |

| M2 | 3441 | 5.88 | 38-fold |

| M3 | 950 | 6.39 | 10-fold |

| M4 | 91 | 7.40 | 1-fold |

| M5 | 7412 | - | 82-fold |

| Data compiled from multiple sources.[1][3][5][6][7] IC50 and pKB values represent the concentration of this compound required to inhibit 50% of radioligand binding and the negative logarithm of the antagonist dissociation constant, respectively. |

Functional Antagonism at the M4 Receptor

Functional assays have confirmed the antagonistic properties of this compound at the M4 receptor. In cellular systems, this compound effectively counteracts the M4 receptor-induced stimulation of [35S]-GTPγS binding to G proteins.[1][2] This antagonistic activity is significantly more potent at the M4 receptor compared to other muscarinic subtypes.

Biased Agonism at the M3 Receptor

More recent investigations have revealed a novel aspect of this compound's pharmacology: its activity as a biased agonist at the M3 muscarinic receptor.[4][8][9] This means that this compound selectively activates certain downstream signaling pathways of the M3 receptor while simultaneously acting as an antagonist for others.

Specifically, in human airway smooth muscle (ASM) cells, this compound has been shown to:

-

Antagonize Gq-mediated signaling: It inhibits the canonical Gq-protein-mediated pathway, evidenced by a lack of intracellular calcium mobilization.[8][9]

-

Promote G protein-independent, GRK/β-arrestin-dependent signaling: It induces the recruitment of β-arrestin to the M3 receptor in a G protein-coupled receptor kinase (GRK)-dependent manner.[4][8][9] This leads to the activation of AMP-activated protein kinase (AMPK).[8]

This biased agonism has significant functional consequences, including the inhibition of transforming growth factor-β (TGF-β)-induced pro-contractile and pro-remodeling effects in ASM cells.[8][9]

In Vivo Effects

Preclinical studies in animal models have begun to explore the in vivo therapeutic potential of this compound. In a rat model of Parkinson's disease, striatal perfusion of this compound has been shown to alleviate levodopa-induced dyskinesia (LID).[1] This effect is associated with the modulation of neurotransmitter release in the basal ganglia, specifically inhibiting the L-DOPA-induced rise in GABA and glutamate (B1630785) in the substantia nigra pars reticulata and striatal glutamate.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex pharmacology of this compound, the following diagrams illustrate its key signaling mechanisms and a typical experimental workflow for its characterization.

References

- 1. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 2. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]

- 9. Video: Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]

PD 102807: A Technical Guide to its Interaction with Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of PD 102807, a selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor. The document presents its binding affinities (IC50 values) for all five human muscarinic receptor subtypes, details the experimental methodologies used to determine these values, and illustrates the associated signaling pathways.

Quantitative Data: Binding Affinity of this compound

The inhibitory potency of this compound at the five human muscarinic receptor subtypes (M1-M5) is summarized below. The data, presented as IC50 values, clearly indicate a significant selectivity for the M4 receptor subtype.

| Receptor Subtype | IC50 (nM) |

| M1 | 6559 |

| M2 | 3441 |

| M3 | 950 |

| M4 | 91 |

| M5 | 7412 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

The IC50 values presented were determined using established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the interaction of a ligand with a receptor. In the context of determining the IC50 values for this compound, a competition binding assay is utilized.

Objective: To determine the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: CHO cells expressing the target muscarinic receptor subtype are harvested and homogenized in an appropriate buffer. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing cell membranes and the radioligand ([³H]-NMS) at a concentration near its Kd.

-

Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to saturate all receptors.

-

Competition Binding: Wells containing cell membranes, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The assay plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

[³⁵S]-GTPγS Binding Assays

[³⁵S]-GTPγS binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs), such as muscarinic receptors. The binding of an agonist promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]-GTPγS, to quantify this activation. For an antagonist like this compound, its potency is determined by its ability to inhibit agonist-stimulated [³⁵S]-GTPγS binding.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced G protein activation.

Materials:

-

Cell Membranes: As described for the radioligand binding assay.

-

[³⁵S]-GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

-

GDP: Guanosine diphosphate.

-

Agonist: A known muscarinic receptor agonist (e.g., carbachol).

-

Antagonist: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Other reagents and equipment: As listed for the radioligand binding assay.

Procedure:

-

Membrane and Reagent Preparation: Similar to the radioligand binding assay, cell membranes expressing the muscarinic receptor of interest are prepared. Solutions of the agonist, this compound, GDP, and [³⁵S]-GTPγS are prepared in the assay buffer.

-

Pre-incubation: Cell membranes are pre-incubated with GDP and varying concentrations of this compound.

-

Stimulation: The reaction is initiated by adding the muscarinic agonist and [³⁵S]-GTPγS.

-

Incubation: The mixture is incubated, typically for 30-60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]-GTPγS binding to the G proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of [³⁵S]-GTPγS bound to the membranes on the filters is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]-GTPγS binding is analyzed to determine its functional antagonist potency.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors that are classified into five subtypes (M1-M5). These subtypes preferentially couple to different families of G proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G proteins.

-

M2 and M4 Receptors: These receptors predominantly couple to the Gi/o family of G proteins.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq/11 protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gi/o Signaling Pathway (M2, M4 Receptors)

Upon agonist binding, M2 and M4 receptors activate the Gi/o protein. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA). PKA is responsible for phosphorylating numerous cellular proteins, so its decreased activity alters various cellular processes. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The Dichotomous Role of Muscarinic M4 Receptor Antagonism in L-DOPA-Induced Dyskinesia: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levodopa (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD). However, its long-term use is frequently complicated by the emergence of debilitating L-DOPA-induced dyskinesia (LID). The striatal cholinergic system, particularly the muscarinic M4 receptor, has emerged as a significant modulator of the basal ganglia circuitry implicated in LID. This technical guide provides an in-depth analysis of the current research on the effects of M4 receptor antagonists, with a focus on the prototypical compound PD 102807, on LID. The evidence presents a conflicting picture: while some studies suggest that M4 receptor antagonism exacerbates LID, others indicate a more complex role, warranting further investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways to provide a comprehensive resource for researchers in the field of movement disorders and drug development.

Introduction

L-DOPA-induced dyskinesia is a significant clinical challenge in the management of advanced Parkinson's disease, affecting a majority of patients after several years of treatment. The underlying pathophysiology is complex, involving maladaptive plasticity within the basal ganglia circuits, driven by the non-physiological, pulsatile stimulation of dopamine (B1211576) receptors. While the dopamine D1 receptor hyperactivity in the direct striatal output pathway is considered a key driver of LID, the modulatory role of other neurotransmitter systems is increasingly recognized.

The striatal cholinergic system, through its interaction with the dopaminergic system, plays a crucial role in motor control. The M4 muscarinic acetylcholine (B1216132) receptor, highly expressed in the striatum, has been identified as a key regulator of striatal output. Initial hypotheses suggested that antagonizing M4 receptors could be a viable strategy to alleviate parkinsonian motor symptoms. However, research into the effects of M4 antagonists on LID has yielded contradictory and intriguing results, which will be explored in this guide.

Quantitative Data on the Effects of M4 Receptor Antagonists on L-DOPA-Induced Dyskinesia

The available preclinical data on the effects of M4 receptor antagonists on LID are limited and, notably, do not include extensive studies on this compound specifically for this indication. However, studies on other M4-preferring and selective antagonists provide valuable insights. The data suggests that, contrary to initial expectations, M4 receptor blockade may worsen LID.

| Compound | Animal Model | L-DOPA Dosage | Antagonist Dosage | Key Findings on Abnormal Involuntary Movements (AIMs) | Reference |

| Tropicamide (B1683271) (M4-preferring antagonist) | 6-OHDA-lesioned rats | Not specified | 10 and 30 mg/kg, i.p. | Worsened and extended the time course of LID. | [1] |

| NBI-675 (Selective M4 antagonist) | MPTP-treated common marmosets | Not specified | Not specified | Enhanced L-DOPA-induced dyskinesia , particularly dystonia. | [2] |

| Trihexyphenidyl (M1/M4 antagonist) | 6-OHDA-lesioned rats | Not specified | 0.1 and 1.0 mg/kg, i.p. | Worsened and extended the time course of LID. | [1] |

Note: While this compound is a known selective M4 antagonist, specific quantitative data on its effects on L-DOPA-induced dyskinesia in peer-reviewed literature is scarce. The findings with tropicamide and NBI-675 strongly suggest that M4 receptor antagonism is pro-dyskinetic. This is in stark contrast to studies involving M4 positive allosteric modulators (PAMs), which have been shown to attenuate dyskinetic behaviors, suggesting that enhancing M4 receptor signaling may be a more viable therapeutic strategy for LID.[3]

Experimental Protocols

The following protocols are standard methodologies used in preclinical research to evaluate the antidyskinetic (or pro-dyskinetic) effects of pharmacological compounds.

6-Hydroxydopamine (6-OHDA) Lesioning in Rodent Models of Parkinson's Disease

This surgical procedure creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area.

-

6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).

-

Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery. The lesion is typically allowed to develop for 2-3 weeks before behavioral testing.

-

Lesion Confirmation: The extent of the dopamine lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)

Following the establishment of the 6-OHDA lesion, animals are chronically treated with L-DOPA to induce dyskinetic movements.

-

L-DOPA Administration: Rats are typically treated daily with L-DOPA methyl ester (e.g., 6-12 mg/kg, s.c. or i.p.) in combination with a peripheral decarboxylase inhibitor such as benserazide (B1668006) (e.g., 12-15 mg/kg, s.c. or i.p.) for a period of 2-3 weeks.

-

Behavioral Assessment (AIMs Scoring): Abnormal Involuntary Movements (AIMs) are scored by a trained observer who is blind to the treatment conditions. The rating scale typically categorizes AIMs into axial, limb, and orolingual movements, each scored on a severity scale (e.g., 0-4).

-

Axial AIMs: Contralateral twisting of the neck and trunk.

-

Limb AIMs: Repetitive, purposeless movements of the forelimb contralateral to the lesion.

-

Orolingual AIMs: Stereotyped movements of the mouth and tongue.

-

-

Observation Period: AIMs are typically scored at regular intervals (e.g., every 20 minutes) for a period of 2-3 hours following L-DOPA administration. The total AIMs score is calculated for each animal.

Pharmacological Intervention Studies

To test the effect of a compound like this compound on LID, the following experimental design is typically employed:

-

Drug Administration: The M4 antagonist (or vehicle) is administered at various doses prior to the L-DOPA injection.

-

AIMs Scoring: The severity of AIMs is assessed as described above and compared between the vehicle- and drug-treated groups.

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed effects on AIMs scores.

Signaling Pathways and Mechanisms of Action

The prevailing hypothesis for the pro-dyskinetic effect of M4 receptor antagonists centers on the intricate balance between dopamine and acetylcholine signaling in the striatum, particularly within the direct pathway medium spiny neurons (dMSNs).

Caption: Interaction of Dopamine D1 and Muscarinic M4 Receptors in the Direct Striatal Pathway.

In a dopamine-depleted state, chronic L-DOPA treatment leads to a supersensitization of D1 receptors on dMSNs. Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent downstream signaling cascades (e.g., ERK phosphorylation), ultimately resulting in aberrant neuronal firing and dyskinesia.

The M4 receptor, a Gi/o-coupled receptor, is also expressed on dMSNs and has an opposing effect. Activation of M4 receptors by acetylcholine inhibits adenylyl cyclase, thereby dampening the D1 receptor-mediated signaling. By blocking M4 receptors, an antagonist like this compound would remove this inhibitory brake, leading to an unopposed and exaggerated D1 receptor-mediated signaling cascade, thus potentiating LID.

Caption: Experimental Workflow for Assessing the Effects of this compound on LID.

Discussion and Future Directions

The current body of evidence, primarily from studies on M4-preferring antagonists like tropicamide and selective antagonists such as NBI-675, points towards a pro-dyskinetic role for M4 receptor blockade. This presents a significant challenge to the development of M4 antagonists for the treatment of motor symptoms in Parkinson's disease, as they may exacerbate a major side effect of L-DOPA therapy.

The contradictory findings between M4 antagonists and M4 PAMs highlight the complexity of cholinergic modulation in the basal ganglia. It is plausible that a tonic level of M4 receptor activity is necessary to maintain a balanced striatal output, and that either excessive blockade or stimulation could have unintended consequences.

Future research should focus on:

-

Directly evaluating the effects of this compound on LID in rodent and primate models. This is crucial to confirm if the findings with other M4 antagonists translate to this specific compound.

-

Investigating the dose-response relationship of M4 antagonists on LID. It is possible that low doses may have different effects compared to the higher doses used in some of the reported studies.

-

Exploring the effects of M4 antagonists in combination with other antidyskinetic agents. A multi-target approach may be necessary to effectively manage LID.

-

Further elucidating the downstream signaling pathways affected by M4 receptor modulation in the context of LID. This could reveal novel targets for therapeutic intervention.

Conclusion

The investigation into the antidyskinetic effects of this compound and other M4 muscarinic receptor antagonists has revealed a complex and somewhat counterintuitive role for this pharmacological target in the context of L-DOPA-induced dyskinesia. The available preclinical evidence suggests that M4 receptor blockade is more likely to worsen than to alleviate LID. This underscores the delicate balance of neurotransmitter systems in the basal ganglia and highlights the need for a deeper understanding of the cholinergic-dopaminergic interactions in the pathophysiology of LID. For drug development professionals, these findings suggest that a cautious approach is warranted when considering M4 antagonists for Parkinson's disease, and that strategies aimed at enhancing M4 receptor signaling may hold greater promise for the management of L-DOPA-induced dyskinesia.

References

- 1. Effects of Muscarinic Acetylcholine m1 and m4 Receptor Blockade on Dyskinesia in the Hemi-Parkinsonian Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdsabstracts.org [mdsabstracts.org]

- 3. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD 102807 in Promoting Erythroid Progenitor Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule PD 102807 and its function in promoting the self-renewal of erythroid progenitors. The document outlines the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research and development in the fields of hematology, regenerative medicine, and drug discovery for anemias.

Core Mechanism of Action

This compound is a selective antagonist of the Muscarinic Acetylcholine (B1216132) Receptor M4 (CHRM4)[1][2][3][4]. In the context of erythropoiesis, the inhibition of CHRM4 by this compound has been shown to promote the self-renewal of early erythroid progenitors, specifically Burst-Forming Unit-Erythroid (BFU-E)[1][2][5]. This mechanism is mediated through the induction of cyclic AMP (cAMP) and the subsequent activation of the transcription factor CREB[1][2]. Activated CREB upregulates key transcriptional regulators essential for maintaining the progenitor state of BFU-Es, thereby enhancing their expansion[1][2]. This discovery has identified muscarinic acetylcholine receptor antagonists as potential therapeutic agents for treating anemias associated with conditions like myelodysplastic syndrome (MDS), aging, and hemolysis[1][2][5].

Quantitative Data Summary

The following table summarizes the quantitative data regarding the biological activity of this compound and its effects on erythroid progenitor cells.

| Parameter | Value | Cell Type/System | Reference |

| This compound Concentration for BFU-E Expansion | 3 nM | Murine Fetal Liver BFU-Es | [1] |

| IC₅₀ for human M₄ receptor | 91 nM | CHO cells expressing human muscarinic receptors | [3] |

| IC₅₀ for human M₁ receptor | 6559 nM | CHO cells expressing human muscarinic receptors | [3] |

| IC₅₀ for human M₂ receptor | 3441 nM | CHO cells expressing human muscarinic receptors | [3] |

| IC₅₀ for human M₃ receptor | 950 nM | CHO cells expressing human muscarinic receptors | [3] |

| IC₅₀ for human M₅ receptor | 7412 nM | CHO cells expressing human muscarinic receptors | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound in erythroid progenitors and a typical experimental workflow for assessing BFU-E self-renewal.

Caption: this compound signaling pathway in erythroid progenitors.

Caption: Experimental workflow for BFU-E self-renewal assay.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the isolation and culture of BFU-Es to study the effects of this compound.

Isolation of Murine Fetal Liver BFU-Es

This protocol describes the isolation of highly purified BFU-Es from murine fetal liver, a common source for these progenitor cells.

Materials:

-

Fetal livers from E14.5 mouse embryos

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Lineage cell depletion kit (e.g., MACS)

-

Fluorochrome-conjugated antibodies: anti-Ter119, anti-Sca-1, anti-c-Kit, anti-CD71, anti-CD24a, and a panel of lineage markers (e.g., CD3e, CD11b, B220, Gr-1)

-

Fluorescence-activated cell sorter (FACS)

Procedure:

-

Dissect fetal livers from E14.5 mouse embryos and prepare a single-cell suspension in PBS with 2% FBS.

-

Perform lineage depletion according to the manufacturer's instructions to remove mature hematopoietic cells.

-

Stain the lineage-depleted cells with fluorochrome-conjugated antibodies against Ter119, Sca-1, c-Kit, CD71, and CD24a.

-

Isolate BFU-Es using FACS by gating on the Lin⁻Ter119⁻Sca-1⁻c-Kit⁺ population and further selecting for the CD71/CD24a low fraction.

BFU-E Self-Renewal Assay

This assay is used to quantify the effect of this compound on the expansion of isolated BFU-Es.

Materials:

-

Purified BFU-Es

-

Methylcellulose-based medium for erythroid progenitors (e.g., MethoCult™)

-

Recombinant murine cytokines: Stem Cell Factor (SCF), Interleukin-3 (IL-3), and Erythropoietin (EPO)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

35 mm culture dishes

Procedure:

-

Prepare the methylcellulose medium containing appropriate concentrations of SCF, IL-3, and EPO.

-

Spike the medium with either this compound to a final concentration of 3 nM or an equivalent volume of the vehicle control.

-

Add a defined number of purified BFU-Es to the prepared medium and mix thoroughly.

-

Plate the cell suspension into 35 mm culture dishes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 6 days.

-

After the incubation period, harvest the cells from the methylcellulose.

-

Count the total number of viable cells in each dish.

-

Calculate the fold expansion by dividing the final cell count by the initial number of BFU-Es plated.

-

Compare the fold expansion between the this compound-treated and vehicle control groups to determine the effect on self-renewal.

Conclusion

This compound represents a valuable research tool for investigating the mechanisms of erythroid progenitor self-renewal. Its selective antagonism of CHRM4 and the subsequent activation of the cAMP/CREB pathway provide a clear mechanism for its observed effects. The protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting the muscarinic acetylcholine receptor pathway for the treatment of various anemias. Further investigation into the downstream targets of this pathway and its interaction with other signaling networks in erythropoiesis will be crucial for advancing this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor regulates self-renewal of early erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

PD 102807 and its Relevance in the Landscape of Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Cholinergic Hypothesis and the Role of Muscarinic Receptors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the earliest and most consistent neurochemical findings in AD is a deficit in the cholinergic system, leading to the formulation of the "cholinergic hypothesis". This hypothesis posits that a loss of cholinergic neurotransmission in the brain contributes significantly to the cognitive symptoms of the disease. Consequently, enhancing cholinergic signaling has been a primary strategy for symptomatic treatment.

Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors, are key mediators of acetylcholine's effects in the central nervous system. The M1 and M4 subtypes are of particular interest in the context of AD due to their high expression in brain regions critical for cognition, such as the hippocampus and cortex. While M1 receptor agonists have been pursued for their potential to improve cognitive function, the role of M4 receptors is more complex, involving the modulation of dopamine (B1211576) release and cholinergic tone.

This technical guide provides an overview of PD 102807, a selective M4 muscarinic receptor antagonist, and its potential implications in Alzheimer's disease research. Furthermore, it will delve into the broader and more extensively researched area of sigma-1 receptor (S1R) agonism as a promising neuroprotective strategy in AD, a field that offers a wealth of experimental data and well-defined mechanisms of action.

This compound: A Selective M4 Muscarinic Receptor Antagonist

This compound is a pharmacological tool primarily characterized as a selective antagonist of the M4 muscarinic acetylcholine receptor. Its utility in research lies in its ability to dissect the specific roles of the M4 receptor in various physiological and pathological processes.

Quantitative Data: Receptor Binding Affinity and Potency

The selectivity and potency of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data regarding its interaction with muscarinic receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Human M4 | [35S]-GTPγS binding | pKB | 7.40 | [1] |

| Human M1 | [35S]-GTPγS binding | pKB | 5.60 | [1] |

| Human M2 | [35S]-GTPγS binding | pKB | 5.88 | [1] |

| Human M3 | [35S]-GTPγS binding | pKB | 6.39 | [1] |

| Rat Striatal (D1-inhibited AC) | Adenylyl cyclase activity | pKB | 7.36 | [1] |

| Rat Cortical (CRH-stimulated AC) | Adenylyl cyclase activity | pKB | 5.79 | [1] |

| Rat Cortical (Ca2+/CaM-stimulated AC) | Adenylyl cyclase activity | pKB | 5.95 | [1] |

| Human M4 | Radioligand binding | IC50 | 90.7 nM | [2] |

| Human M1 | Radioligand binding | IC50 | 6558.7 nM | [2] |

| Human M2 | Radioligand binding | IC50 | 3440.7 nM | [2] |

| Human M3 | Radioligand binding | IC50 | 950.0 nM | [2] |

| Human M5 | Radioligagnd binding | IC50 | 7411.7 nM | [2] |

AC: Adenylyl Cyclase; CRH: Corticotropin-Releasing Hormone; CaM: Calmodulin

Experimental Protocols: Characterization of this compound

[35S]-GTPγS Binding Assay

This assay measures the activation of G proteins coupled to muscarinic receptors. Membranes from Chinese hamster ovary (CHO) cells expressing cloned human M1-M4 muscarinic receptors are incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, a muscarinic agonist (e.g., carbachol), and varying concentrations of this compound. The amount of bound [35S]-GTPγS is quantified by liquid scintillation counting. Antagonist potency (pKB) is calculated from the concentration-dependent inhibition of agonist-stimulated [35S]-GTPγS binding.[1]

Adenylyl Cyclase Activity Assay

This functional assay assesses the downstream effects of M4 receptor modulation. In rat striatal membranes, M4 receptor activation inhibits dopamine D1 receptor-stimulated adenylyl cyclase. The assay measures the production of cyclic AMP (cAMP) in the presence of a D1 agonist, a muscarinic agonist, and varying concentrations of this compound. In rat cortical membranes, the potentiation of CRH-stimulated or inhibition of Ca2+/CaM-stimulated adenylyl cyclase activity by muscarinic agonists is measured in the presence of this compound. The antagonist potency (pKB) is determined from the rightward shift of the agonist concentration-response curve.[1]

Logical Relationship: M4 Receptor Antagonism in the Context of Alzheimer's Disease

The rationale for investigating M4 receptor antagonists in Alzheimer's disease is complex. While enhancing cholinergic signaling is a primary goal, the blockade of inhibitory presynaptic M2 autoreceptors has been proposed to increase acetylcholine release.[3] M4 receptors are also involved in the regulation of dopamine signaling, which can be dysregulated in AD.[4] However, some studies suggest that M4 receptor activation could be beneficial for cognitive symptoms.[4] Therefore, the precise role of M4 receptor modulation in AD remains an active area of investigation. Antagonists like this compound serve as crucial tools to probe these complex neural circuits.

Caption: Logical diagram of M4 receptor signaling and the antagonistic action of this compound.

A Broader Neuroprotective Strategy: Sigma-1 Receptor Agonism in Alzheimer's Disease

While the direct role of this compound in Alzheimer's disease is still being elucidated, a more extensively researched and promising therapeutic avenue involves the modulation of the sigma-1 receptor (S1R). S1R is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5] S1R agonists have demonstrated robust neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's.[4]

Signaling Pathways Modulated by Sigma-1 Receptor Agonists

Activation of S1R by agonists triggers a cascade of downstream effects that collectively contribute to neuronal protection and resilience. These include the modulation of calcium homeostasis, mitochondrial function, and the activation of pro-survival signaling pathways.

Caption: Signaling pathways activated by sigma-1 receptor agonists leading to neuroprotection.

Experimental Workflow: Assessing Neuroprotective Effects of S1R Agonists

A typical preclinical workflow to evaluate the efficacy of a novel S1R agonist in an Alzheimer's disease model involves a series of in vitro and in vivo experiments.

References

- 1. This compound, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

The Role of PD 102807 in Fragile X Syndrome Research: An In-depth Technical Guide

A Note to the Reader: Extensive research did not yield any direct studies or data linking the muscarinic M4 receptor antagonist, PD 102807, to the investigation or treatment of Fragile X syndrome (FXS). Therefore, this guide will focus on the well-established molecular pathways and therapeutic targets that are central to current Fragile X syndrome research and drug development. The information presented here is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals working in this field.

Fragile X syndrome is the most common inherited cause of intellectual disability and a leading genetic contributor to autism spectrum disorder.[1][2] It results from the silencing of the FMR1 gene, which leads to the absence of the Fragile X Messenger Ribonucleoprotein (FMRP).[1][3] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis necessary for synaptic plasticity.[1][4][5] Its absence leads to a cascade of downstream effects, most notably the dysregulation of signaling pathways controlled by metabotropic glutamate (B1630785) receptor 5 (mGluR5) and extracellular signal-regulated kinase (ERK).

Core Pathophysiological Mechanisms in Fragile X Syndrome

The "mGluR theory" of Fragile X posits that many of the syndrome's features arise from exaggerated signaling through mGluR5.[1][3][6] In the absence of FMRP, which normally dampens mGluR5-mediated protein synthesis, this pathway becomes overactive, leading to excessive production of certain synaptic proteins.[6][7] This, in turn, results in altered synaptic plasticity, including enhanced long-term depression (LTD), and immature dendritic spine morphology.[8][9][10]

The ERK pathway is another critical signaling cascade that is dysregulated in Fragile X syndrome.[11] Studies have shown increased phosphorylation of MEK1/2 and ERK in both human brain tissue from FXS patients and in the Fmr1 knockout (KO) mouse model.[12] This heightened ERK signaling is believed to contribute to some of the cardinal cognitive and clinical features of the disorder, including audiogenic seizures.[12]

Key Signaling Pathways in Fragile X Syndrome

The following diagrams illustrate the dysregulated mGluR5 and ERK signaling pathways in Fragile X syndrome.

Quantitative Data from Preclinical Fragile X Syndrome Models

The Fmr1 KO mouse is a widely used animal model that recapitulates many of the core phenotypes of human Fragile X syndrome, including susceptibility to audiogenic seizures (AGS) and altered protein synthesis.[4][13][14]

Audiogenic Seizure Susceptibility

Fmr1 KO mice exhibit an age-dependent susceptibility to seizures induced by loud auditory stimuli.[13][15][16] This phenotype is a key behavioral endpoint for testing the efficacy of potential therapeutic compounds.

| Genotype/Age | Motor Response Rate (%) | Seizure Severity Score (Mean ± SEM) | Reference |

| P45 Fmr1 KO | 100% (9 out of 9) | 1.56 ± 0.29 | [15] |

| P90 Fmr1 KO | 25% (2 out of 8) | 0.25 ± 0.16 | [15] |

| P45 Wild-Type | 0% | 0.0 | [15] |

| P90 Wild-Type | 0% | 0.0 | [15] |

Protein Synthesis Rates